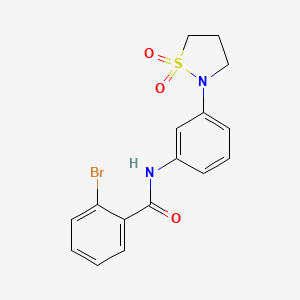

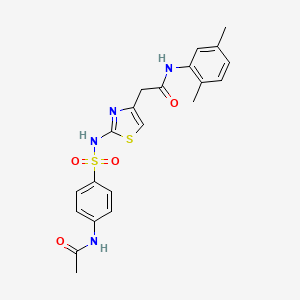

2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

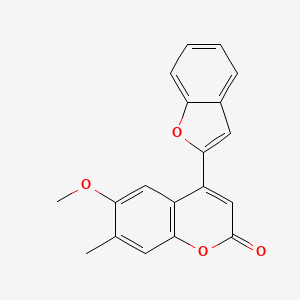

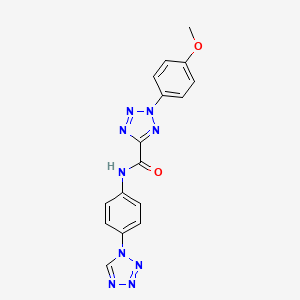

“2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” is a chemical compound with the molecular formula C7H6BrNO . It is a derivative of benzamide, which is an important building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . The compound is likely to form intermolecular hydrogen bonds, contributing to its solid-state structure .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on compounds structurally related to 2-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide reveals diverse applications in chemistry, particularly in synthesis and structural analysis. For instance, the base-catalysed reactions of α-bromo-N-benzyl-propionamide and -isobutyramide with sodium hydride result in the formation of 2-amino-oxazolidinones, highlighting a pathway for synthesizing oxazolidinone derivatives, which are important in pharmaceutical chemistry (Zanotti et al., 1980). Additionally, the synthesis of 2-(5-Phenylthiazol-4-y1)benzoic acids, through a four-step process including the preparation of α-bromo ketone, further underscores the versatility of brominated compounds in synthesizing complex molecules with potential biological activities (Teitei, 1980).

Conformational Studies and Molecular Interactions

Conformationally restricted analogues of remoxipride, including cyclic benzamides, have been synthesized to explore their affinity to dopamine D-2 receptors, highlighting the role of structural modification in enhancing receptor affinity and providing insights into the design of antipsychotic agents (Norman et al., 1993). Moreover, the study of antipyrine-like derivatives such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide offers insights into intermolecular interactions, crystal packing, and the significance of hydrogen bonding and π-interactions in stabilizing molecular assemblies, which are crucial for understanding drug-receptor interactions and designing more effective drugs (Saeed et al., 2020).

Antimicrobial and Antipathogenic Activities

The exploration of thiourea derivatives, specifically acylthioureas, for their interaction with bacterial cells and potential anti-pathogenic activity, demonstrates the application of brominated benzamides in developing novel antimicrobial agents. These studies reveal the significance of halogen atoms in enhancing antimicrobial efficacy, providing a basis for further research into antibiofilm properties and the development of new therapeutic agents (Limban et al., 2011).

Propriétés

IUPAC Name |

2-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3S/c17-15-8-2-1-7-14(15)16(20)18-12-5-3-6-13(11-12)19-9-4-10-23(19,21)22/h1-3,5-8,11H,4,9-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDGELGYKLHLIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2776742.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2776745.png)

![2-(2-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2776746.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2776753.png)

![6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776758.png)